molecular formula C20H23N5O3S2 B2891346 N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189996-96-0

N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2891346
CAS No.: 1189996-96-0
M. Wt: 445.56
InChI Key: DSGDOXVQVQXSQU-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core substituted with a piperidin-1-yl group at position 2 and a thioacetamide linker at position 5. The acetamide moiety is further substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is C₂₁H₂₅N₅O₄S₂, with a molecular weight of 475.59 g/mol .

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S2/c1-27-14-8-13(9-15(10-14)28-2)23-16(26)11-29-19-17-18(21-12-22-19)24-20(30-17)25-6-4-3-5-7-25/h8-10,12H,3-7,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGDOXVQVQXSQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2SC(=N3)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thiazolopyrimidine ring system. Common reagents used in this step include thiourea and α-haloketones under basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives.

    Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the thiazolopyrimidine core, typically through a nucleophilic aromatic substitution reaction.

    Final Assembly: The final step involves the formation of the acetamide linkage, which is achieved through amide bond formation reactions using appropriate coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiazole ring or the acetamide group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethoxyphenyl group or the thiazolopyrimidine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives, reduced acetamide derivatives.

    Substitution: Substituted thiazolopyrimidine derivatives, substituted dimethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

The thiazolo[4,5-d]pyrimidine core is a common feature in several bioactive compounds. For example:

  • Compound 19 (): A 7-phenyl-substituted derivative synthesized via microwave-assisted condensation of 3-phenylisothiazolidin-4-one with benzaldehyde and thiourea. Unlike the target compound, it incorporates a coumarin-derived hydroxy-oxo-chromenyl group and lacks the piperidine moiety. This structural divergence may reduce its metabolic stability compared to the piperidine-containing target compound .
  • Compound 20 (): Features a diphenyl substitution at positions 2 and 7 of the thiazolo[4,5-d]pyrimidine core. The absence of a thioacetamide linker and dimethoxyphenyl group likely alters its pharmacokinetic profile .

Key Structural Differences:

Feature Target Compound Compound 19 Compound 20
Position 2 Substituent Piperidin-1-yl Hydroxy-oxo-chromenyl Phenyl
Position 7 Substituent Thioacetamide linker Phenyl Phenyl
Molecular Weight 475.59 g/mol ~550–600 g/mol (estimated) ~500–550 g/mol (estimated)

Thioether-Linked Heterocyclic Compounds

Isoxazolemethylthio and Thienylmethylthio Derivatives

highlights compounds with thioether linkages and heterocyclic substituents, such as:

  • N-[2-[(4-nitrophenyl)amino]ethyl]-2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-benzamide: Contains a nitrophenyl group and oxadiazole ring, which may enhance electron-withdrawing properties and binding affinity for kinases.

Comparison of Functional Groups:

Compound Type Thioether Substituent Aromatic/Amine Group Therapeutic Indication
Target Compound Thiazolo[4,5-d]pyrimidine 3,5-Dimethoxyphenyl Undetermined (research stage)
Oxadiazole Derivatives 1,2,4-Oxadiazole Nitrophenyl/Cyanophenyl Cancer, thrombosis
Thienyl Derivatives Thienylmethyl Methylphenylamino Viral infections

The target compound’s piperidine group may enhance blood-brain barrier penetration compared to the nitro or cyano groups in derivatives. However, its dimethoxyphenyl substituent could reduce metabolic oxidation rates relative to nitrophenyl analogues .

Biological Activity

N-(3,5-dimethoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that exhibits promising biological activity due to its unique structural composition. This compound incorporates a thiazole and pyrimidine ring system, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The presence of a piperidine moiety further enhances its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. The thiazole and pyrimidine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage facilitates hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to significant biological effects such as:

  • Inhibition of cancer cell proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines.
  • Anti-inflammatory effects : It may reduce inflammation through modulation of specific signaling pathways.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from recent research:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.4
HeLa (Cervical)12.8
A549 (Lung)18.3

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Lower values suggest higher potency.

Mechanistic Insights

Research indicates that this compound may induce apoptosis in cancer cells via multiple pathways, including:

  • Activation of caspases : Leading to programmed cell death.
  • Inhibition of cell cycle progression : Particularly at the G2/M phase.

Case Studies

  • Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
  • Inflammation Model : In an animal model of inflammation, administration of this compound reduced pro-inflammatory cytokine levels (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine or thiazole rings can significantly alter potency and selectivity for specific targets.

Toxicity and Safety

Preliminary toxicity assessments indicate that this compound exhibits relatively low cytotoxicity towards normal cells compared to cancerous cells. This selectivity is crucial for reducing adverse effects during therapeutic applications.

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